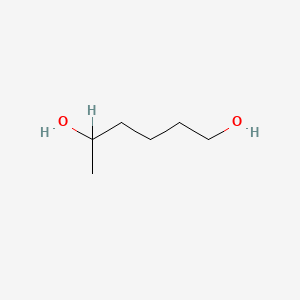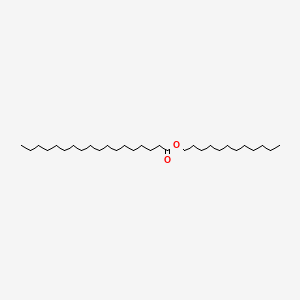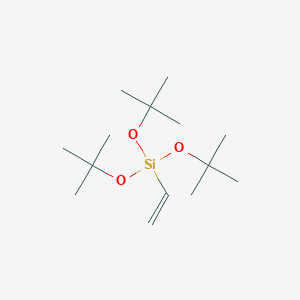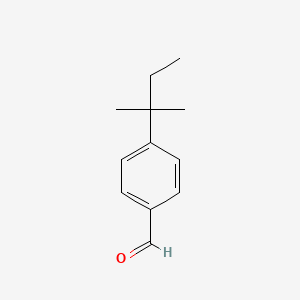
4-(Tert-pentyl)benzaldehyde
概要
説明
4-(Tert-pentyl)benzaldehyde is a chemical compound with the CAS Number: 67468-54-6 . It has a molecular weight of 176.26 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-tert-pentylbenzaldehyde . The InChI code for this compound is 1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 . This indicates that the compound has a benzene ring with an aldehyde group at the 4th position and a tert-pentyl group also attached to the benzene ring .Physical And Chemical Properties Analysis
4-(Tert-pentyl)benzaldehyde is a liquid .科学的研究の応用
Catalysis in Cross-Aldol Condensation
4-(Tert-pentyl)benzaldehyde finds application in the field of catalysis. One notable example is its use in cross-aldol condensation reactions. Zr-terephthalate metal-organic frameworks, which include this compound, act as effective catalysts for such reactions. These frameworks benefit from the proximity of Lewis acid and base sites, enhancing reaction yields (Vermoortele et al., 2011).
Fluorescent Probing for Cysteine and Homocysteine
Another application lies in its use as a ratiometric fluorescent probe for detecting cysteine and homocysteine. The probe displays a significant hypsochromic shift in emission, facilitating quantitative detection (Lin et al., 2008).
Biotechnological Production of Flavors and Fragrances
In the field of biotechnology, 4-(Tert-pentyl)benzaldehyde contributes to the generation of natural aroma compounds like vanillin and benzaldehyde. This area explores single-step biotransformations and de novo synthesis using microorganisms or enzymes (Krings & Berger, 1998).
Bioproduction in Flavor Industry
Its role in the flavor industry is also noteworthy. For instance, the bioproduction of benzaldehyde, which has an apricot and almond-like aroma, often involves processes that can include 4-(Tert-pentyl)benzaldehyde. This approach is more environmentally friendly and economically beneficial compared to traditional chemical routes (Craig & Daugulis, 2013).
Photocatalysis
The compound is used in photocatalysis for the conversion of benzyl alcohol to benzaldehyde. Studies focus on the use of graphitic carbon nitride modified by thermal, chemical, and mechanical processes for this purpose, highlighting its potential in sustainable chemical processes (Lima et al., 2017).
Electrocatalytic Hydrogenation
In electrocatalysis, it is involved in the hydrogenation of aldehydes, a critical step in converting biomass into fuels or chemicals. Research in this domain aims at designing catalysts for such reactions with high efficiency and selectivity (Cantu et al., 2018).
Safety and Hazards
作用機序
Target of Action
It’s known that aldehydes generally interact with various biological molecules, including proteins and dna .
Mode of Action
4-(Tert-pentyl)benzaldehyde, like other aldehydes, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with the aldehyde group of 4-(Tert-pentyl)benzaldehyde, leading to changes in the molecule .
Biochemical Pathways
Aldehydes are known to participate in various biochemical reactions, including oxidation and reduction reactions .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The interaction of aldehydes with biological molecules can lead to various cellular responses, including changes in cell signaling and gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(Tert-pentyl)benzaldehyde . For instance, the rate of chemical reactions involving aldehydes can be influenced by the pH of the environment .
特性
IUPAC Name |
4-(2-methylbutan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSVJPRGKKHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332976 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-pentyl)benzaldehyde | |
CAS RN |
67468-54-6 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

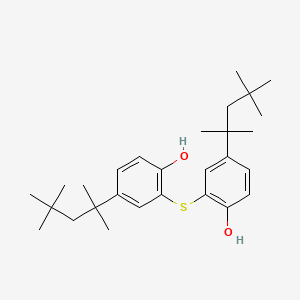
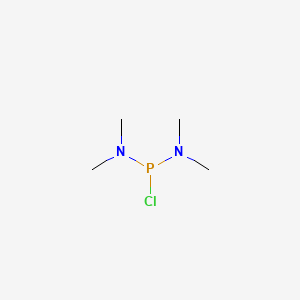



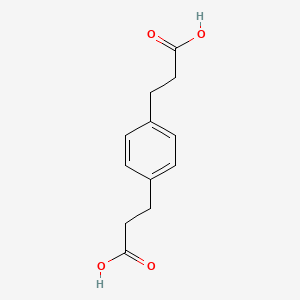

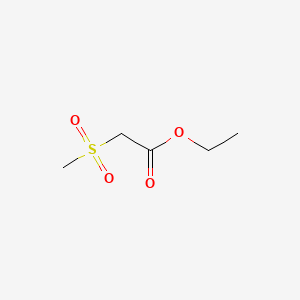
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)

